molecular formula C8H5F3N2S B12324634 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-thioxo-6-(trifluoromethyl)-

3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-thioxo-6-(trifluoromethyl)-

Cat. No.: B12324634
M. Wt: 218.20 g/mol
InChI Key: MTHNSDDHDNILGY-UHFFFAOYSA-N
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Description

2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C₈H₅F₃N₂S and a molecular weight of 218.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a mercapto group, and a nitrile group attached to a nicotinonitrile core. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-4-methyl-6-(trifluoromethyl)pyridine
  • 2-Mercapto-4-methyl-6-(trifluoromethyl)benzene
  • 2-Mercapto-4-methyl-6-(trifluoromethyl)thiophene

Uniqueness

2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of both a nitrile group and a trifluoromethyl group on the nicotinonitrile core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H5F3N2S

Molecular Weight

218.20 g/mol

IUPAC Name

4-methyl-2-sulfanylidene-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H5F3N2S/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2,5H,1H3

InChI Key

MTHNSDDHDNILGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=S)C1C#N)C(F)(F)F

Origin of Product

United States

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